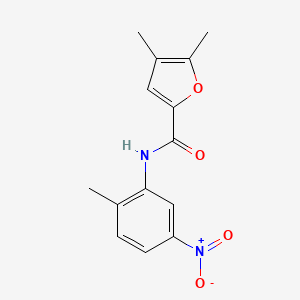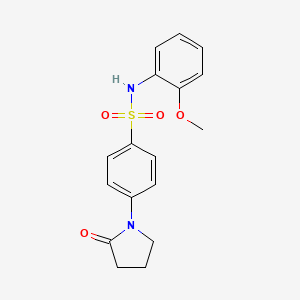![molecular formula C10H11N5OS B5855167 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide CAS No. 6045-28-9](/img/structure/B5855167.png)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly known as MTA or 5-MTA and is a member of the tetrazole family of compounds. MTA has been found to exhibit a range of biological and pharmacological properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of MTA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators. MTA has also been found to inhibit the growth of certain types of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MTA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. MTA has also been found to reduce the activity of certain enzymes that are involved in the production of these mediators. In addition, MTA has been found to induce apoptosis in certain types of cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTA in lab experiments is its ability to selectively target certain enzymes and cell types. This makes it a useful tool for investigating the role of these enzymes and cells in various biological processes. However, one limitation of using MTA in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research involving MTA. One area of interest is its potential use as a diagnostic tool for certain types of cancer. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of MTA and its potential applications in medicine.
Métodos De Síntesis
MTA can be synthesized using a variety of methods, including the reaction of phenylacetyl chloride with sodium azide, followed by reaction with methyl thiocyanate. Another method involves the reaction of phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide and methyl thiocyanate to form MTA.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential applications in medicine. It has been found to exhibit a range of biological and pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities. MTA has also been investigated for its potential use as a diagnostic tool for certain types of cancer.
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-15-10(12-13-14-15)17-7-9(16)11-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCMEWPHGBUIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975848 |
Source


|
| Record name | 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylacetamide | |
CAS RN |
6045-28-9 |
Source


|
| Record name | 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)




![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)

